molecular formula C20H38N6O4 B8082509 Leupeptin

Leupeptin

Cat. No.: B8082509
M. Wt: 426.6 g/mol
InChI Key: GDBQQVLCIARPGH-UHFFFAOYSA-N
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Description

Leupeptin (Ac-Leu-Leu-Arg-CHO) is a naturally occurring tripeptide aldehyde inhibitor first isolated from Streptomyces species. It functions as a broad-spectrum protease inhibitor, targeting serine proteases (e.g., trypsin, plasmin) and cysteine proteases (e.g., papain, calpain, SARS-CoV-2 Mpro) via its reactive C-terminal aldehyde group. This group forms a covalent hemiacetal bond with the catalytic cysteine or serine residue of proteases, effectively blocking their activity . This compound’s specificity arises from its P1 argininal residue, which interacts with protease subsites, while its di-leucine backbone enhances solubility and stability .

Properties

IUPAC Name

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQQVLCIARPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860320
Record name N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24365-47-7
Record name Leupeptin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Native Production in Streptomyces Species

This compound is naturally produced by actinobacteria, particularly Streptomyces roseus, through a non-ribosomal peptide synthetase (NRPS)-dependent pathway. The biosynthetic gene cluster (BGC) responsible for this compound production includes two key genes:

  • LeupA : Encodes an NRPS with acyltransferase (AT), adenylation (A), peptidyl-carrier protein (PCP), condensation (C), and thioesterase (TE) domains.

  • LeupB : Divergent homolog of argininosuccinate lyase (ASL), critical for incorporating arginine into the tripeptide backbone.

The pathway begins with the acetylation of L-leucine by LeupA, followed by sequential addition of leucine and arginine residues. A terminal reductase domain reduces the C-terminal arginine to an aldehyde group, essential for inhibitory activity.

Table 1: Key Enzymatic Domains in this compound Biosynthesis

GeneDomains/FunctionRole in this compound Synthesis
LeupAAT, A, PCP, C, TEAcylates leucine, assembles tripeptide
LeupBASL homologIncorporates arginine residue
RedReductaseConverts C-terminal COOH to CHO

Fermentation of S. roseus in this compound Production Media (LPM) yields approximately 120–150 mg·L⁻¹ of this compound after 72–96 hours. Optimal conditions include:

  • pH 5.0–7.0

  • 0.7–1.25% (wt/vol) L-leucine, L-arginine hydrochloride, and glycine

  • 0.05–0.3% yeast extract or casein hydrolysate.

Heterologous Expression in Engineered Hosts

To overcome low yields in native hosts, heterologous production systems have been developed. For example, Escherichia coli DH10B transformed with plasmid pESAC_810 (carrying LeupA and LeupB) produced 45 mg·L⁻¹ of this compound in M9 minimal media with glucose and casamino acids. Key steps include:

  • Strain Construction : Cloning the this compound BGC into expression vectors under inducible promoters.

  • Fermentation : Culturing at 28°C with agitation (200 rpm) for 48–72 hours.

  • Induction : Adding 0.1 mM IPTG at mid-log phase to activate gene expression.

Chemical Synthesis and Analog Development

Solid-Phase Peptide Synthesis (SPPS)

This compound’s C-terminal argininal group poses synthetic challenges due to its instability. Recent advances employ Fmoc-based SPPS to synthesize precursors, followed by enzymatic reduction to the aldehyde form.

Protocol for this compound Analog Synthesis:

  • Resin Loading : Use Rink amide MBHA resin (0.55 mmol·g⁻¹).

  • Chain Assembly : Sequential coupling of Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, and Fmoc-Ahx-OH (6-aminohexanoic acid).

  • Capping : Acetylation with acetic anhydride.

  • Cleavage : Treat with TFA/H2O/TIPS (95:2.5:2.5) for 2 hours.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).

Table 2: Inhibitory Properties of this compound Analogues

AnalogC-Terminal GroupK_i (Trypsin)Mass (m/z)
This compound (natural)-CHO88 ± 8 nM427.3
This compound-COOH (oxidized)-COOH2.7 ± 0.1 μM443.3
Ahx-Phe-Leu-Arg-COOH-COOH3.4 ± 0.2 μM585.4

The oxidized precursor (this compound-COOH) exhibits 30-fold lower potency than native this compound, underscoring the aldehyde’s critical role.

Conjugation to Nanoparticles

To enhance stability, this compound analogues have been conjugated to inorganic oxides:

  • TiO₂ Conjugation : Incubate Ahx-Phe-Leu-Arg-COOH with APTES-functionalized TiO₂ (1:10 molar ratio, pH 7.4).

  • ZnO Conjugation : Bind peptide to ZnO nanoparticles via carbodiimide chemistry.

Table 3: Inhibitory Efficiency of Conjugated Analogues

ConjugateK_i (Trypsin)Relative Efficiency
Free peptide3.4 ± 0.2 μM1.00
TiO₂ conjugate11 ± 2 μM0.32
ZnO conjugate4.4 ± 1.3 μM0.77

Downstream Processing and Analysis

Fermentation Broth Purification

This compound is extracted from Streptomyces cultures using nonionic adsorbent resins (e.g., Diaion HP-20). Steps include:

  • Adsorption : Load clarified broth onto resin at 4°C.

  • Elution : 70% methanol in 0.1 M ammonium acetate (pH 5.0).

  • Lyophilization : Concentrate eluate and freeze-dry.

Analytical Characterization

  • HPLC-MS : Agilent 1200 Series with Vydac C18 column; gradient: 5–95% ACN in 0.1% TFA over 30 minutes.

  • Mass Spectrometry : ESI-QTOF confirms molecular ions (e.g., m/z 427.3 for [M+H]⁺).

Table 4: Chromatographic Conditions for this compound Analysis

ParameterSpecification
ColumnVydac C18 (4.6 × 250 mm)
Flow Rate1.0 mL·min⁻¹
DetectionDAD (210 nm)
Injection Volume10 μL

Chemical Reactions Analysis

Types of Reactions

Leupeptin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Protein Purification

Leupeptin is extensively utilized during protein purification processes to prevent proteolytic degradation of target proteins. It is particularly effective in maintaining the integrity of proteins during cell lysis and extraction procedures.

  • Mechanism : this compound inhibits proteases that are released upon cell lysis, thereby preserving the proteins of interest for subsequent analysis. Typical concentrations used range from 1-10 μM .

Muscle Regeneration Studies

Research has investigated this compound's effects on muscle regeneration and proteolytic activity in skeletal muscles.

  • Study Findings : A study administered this compound to mice and observed an increase in cathepsin B activity despite its role as an inhibitor. This paradoxical effect suggests that this compound may trigger adaptive responses in muscle tissue rather than hinder recovery processes following exercise-induced injuries .

Antiviral Applications

This compound has shown potential in inhibiting viral infections, notably those caused by coronaviruses.

  • SARS-CoV-2 Inhibition : Recent studies indicate that this compound can inhibit SARS-CoV-2 replication in Vero cells with an effective concentration (EC50) of approximately 42.34 μM. It also demonstrated activity against human coronavirus strain 229E . The compound's ability to inhibit proteases involved in viral entry highlights its therapeutic potential against viral infections.

Neurobiology Research

In neurobiology, this compound has been used to study long-term potentiation (LTP), a process critical for learning and memory.

  • Impact on LTP : Research findings indicate that prolonged application of this compound can reduce LTP induction in hippocampal slices, suggesting that thiol proteases like calpain may play a role in synaptic plasticity .

Hearing Protection Studies

This compound has been explored for its protective effects on auditory cells.

  • Research Insights : Animal studies have demonstrated that this compound can protect hair cells from damage caused by loud noises or ototoxic drugs, potentially preventing hearing loss .

Clinical Implications in Muscular Dystrophy

This compound's role as a therapeutic agent for muscular dystrophies has been investigated.

  • Therapeutic Potential : Studies suggest that this compound may help mitigate symptoms associated with hereditary muscular dystrophies by modulating proteolytic activity without delaying muscle repair processes .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings/Notes
Protein PurificationInhibits proteases during protein extractionConcentration: 1-10 μM
Muscle RegenerationModulates proteolytic activity post-exerciseIncreases cathepsin B activity; adaptive response
Antiviral ActivityInhibits SARS-CoV-2 and other coronavirusesEC50 ~ 42.34 μM for SARS-CoV-2
NeurobiologyAffects long-term potentiation (LTP)Reduces LTP induction with prolonged application
Hearing ProtectionProtects auditory hair cells from damagePrevents hearing loss from noise/ototoxic drugs
Muscular DystrophyPotential therapeutic use for hereditary muscular dystrophiesModulates proteolytic activity without hindering repair

Comparison with Similar Compounds

Research Findings and Implications

    Biological Activity

    Leupeptin, a naturally occurring protease inhibitor, has garnered significant attention due to its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanism of action, inhibitory effects on various proteases, and its implications in clinical and research settings.

    This compound is primarily known for its ability to inhibit serine, cysteine, and threonine proteases. The compound's structure features a C-terminal aldehyde group, which is crucial for its binding efficiency and protease inhibition. This aldehyde group enhances the stability of this compound against degradation by carboxypeptidases, making it a potent inhibitor in various biological contexts .

    2. Inhibition Profiles

    This compound has demonstrated strong inhibitory effects against several proteolytic enzymes. Below is a summary of its inhibition profiles against various proteases:

    Protease Inhibition Concentration (IC50) Notes
    ThrombokinaseLow µM rangeStrong inhibition observed
    PlasminModerate µM rangeWeaker inhibition compared to thrombokinase
    TrypsinLow µM rangeSignificant inhibition reported
    PapainModerate µM rangeEffective but less than trypsin
    Cathepsin LLow µM rangeInhibitory effect noted in viral entry processes

    3. Therapeutic Applications

    This compound's biological activity extends into therapeutic realms, particularly in muscle disorders and viral infections:

    • Muscular Dystrophy : A study conducted on chickens with hereditary muscular dystrophy revealed that administration of this compound at doses of 10 mg/kg and 50 mg/kg did not significantly improve muscle function or reduce necrotic fibers compared to untreated controls. This suggests limited efficacy in this particular model .
    • Viral Infections : this compound has been shown to inhibit human coronaviruses, including SARS-CoV-2, with an effective concentration (EC50) of approximately 42.34 µM. Its mechanism involves inhibiting proteases critical for viral entry and replication .

    4. Case Studies and Research Findings

    Several studies have highlighted the diverse applications and effects of this compound:

    • Inhibition of Proteases in Microbial Systems : Research indicates that this compound produced by Streptomyces exfoliatus inhibits extracellular proteases, playing a role in microbial growth regulation .
    • Clinical Trials : A therapeutic trial involving this compound as a protease inhibitor showed no significant clinical improvement in muscle function among treated subjects with muscular dystrophy despite extensive dosing over four months .
    • Antiviral Properties : this compound's ability to inhibit SARS-CoV-2 suggests potential applications in treating COVID-19. It was found to significantly reduce viral RNA levels in infected cells, indicating its role as an antiviral agent .

    5. Summary of Findings

    This compound exhibits a broad spectrum of biological activities primarily through its role as a protease inhibitor. Its effectiveness varies across different proteases and biological systems, with significant implications for both therapeutic applications and research methodologies.

    6. Conclusion

    This compound remains a compound of interest due to its unique properties and potential applications in various fields including virology and muscle pathology. Ongoing research is essential to fully elucidate its mechanisms and expand its therapeutic uses.

    Q & A

    Q. How to ethically report this compound’s use in studies involving animal models?

    • Methodological Answer : Adhere to ARRIVE guidelines by disclosing this compound’s administration route, dosage, and animal welfare metrics (e.g., weight loss thresholds). Include ethics committee approval IDs and justify sample sizes via power analysis .

    Q. What metadata is critical for reproducibility in this compound-related research?

    • Methodological Answer : Publish supplementary datasets detailing:
    • Exact chemical formulations (e.g., this compound hemisulfate).
    • Instrument parameters (e.g., LC-MS gradients).
    • Raw data files in repositories like Zenodo or Figshare .

    Interdisciplinary Applications

    Q. How can this compound be applied in neurodegenerative disease research to study protein aggregation?

    • Methodological Answer : In models of Alzheimer’s disease, this compound inhibits lysosomal degradation of amyloid-β, enabling study of aggregation kinetics. Combine with thioflavin T assays for fibril quantification and TEM imaging for structural analysis. Normalize results to protease activity assays to confirm target engagement .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Leupeptin
    Reactant of Route 2
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